1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
Overview
Description
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid is a compound that features a boronic acid group attached to a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The boronic acid group is known for its ability to form reversible covalent bonds with diols and other Lewis bases, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and proteins, thereby modulating their activity. The boronic acid group can form a tetrahedral boronate complex with the active site of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are known for their biological activity.
Pyrrolizines: Another class of compounds with a similar structure and diverse biological applications.
Prolinol: A derivative of pyrrolidine that is widely used in asymmetric synthesis.
Uniqueness
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid is unique due to the presence of both a pyrrolidine ring and a boronic acid group. This combination imparts unique chemical properties, such as the ability to form reversible covalent bonds and participate in a wide range of chemical reactions. These properties make it a valuable compound in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZZZGVAIXJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928257 | |
Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133745-65-0 | |
Record name | 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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